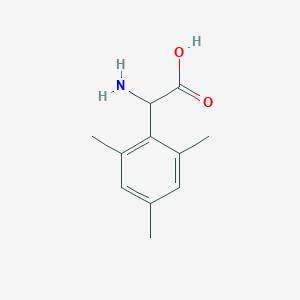

Amino(mesityl)acetic acid

Beschreibung

Historical Context of α-Amino Acid Analogs in Organic Synthesis and Medicinal Chemistry

The synthesis of amino acids has been a cornerstone of organic chemistry for over a century. Beyond the 20 proteinogenic amino acids, a vast number of non-proteinogenic or "unnatural" amino acids have been synthesized in the laboratory. researchgate.net These analogs are crucial for a variety of applications, including the development of novel pharmaceuticals and the study of protein structure and function. chemrxiv.org The introduction of unnatural amino acids into peptides can impart unique properties, such as increased resistance to enzymatic degradation and constrained conformations, which can be beneficial for therapeutic applications. thieme.deacs.org Strategies for synthesizing these unnatural amino acids are diverse and include methods like the Strecker synthesis, asymmetric hydrogenation, and the alkylation of glycine (B1666218) derivatives. rsc.org

The Mesityl Moiety: Steric and Electronic Influence in Chemical Systems

The mesityl (2,4,6-trimethylphenyl) group is a bulky aromatic substituent that exerts significant steric and electronic effects within a molecule. Its three methyl groups ortho and para to the point of attachment create substantial steric hindrance, which can influence reaction rates and selectivities. rsc.orgrsc.org For example, the bulky nature of the mesityl group can prevent or slow down certain reactions by physically blocking the approach of reagents. rsc.org This steric bulk is also known to stabilize reactive intermediates and favor lower coordination numbers in metal complexes. rsc.org Electronically, the methyl groups are electron-donating, which can influence the reactivity of the aromatic ring and any attached functional groups. rsc.org In the context of Amino(mesityl)acetic acid, the mesityl group's steric hindrance is expected to play a dominant role in its chemical behavior.

Significance of α-Substituted Acetic Acid Derivatives in Advanced Synthetic Strategies

α-Substituted acetic acid derivatives are valuable building blocks in organic synthesis. The malonic ester synthesis is a classic method for preparing mono- and disubstituted acetic acids. nih.gov More advanced strategies for creating these derivatives include catalytic asymmetric methods that allow for the stereoselective synthesis of highly functionalized molecules. rsc.org These compounds are precursors to a wide range of other molecules, including more complex amino acids, heterocycles, and natural products. The ability to introduce various substituents at the α-position allows for the fine-tuning of a molecule's properties for applications in materials science and medicinal chemistry. vulcanchem.com

Current Research Landscape and Emerging Trajectories for this compound Research

While direct research on this compound is limited, its potential can be inferred from studies on related compounds. The incorporation of sterically hindered amino acids, like those with a mesityl group, into peptides is an area of growing interest for creating peptides with unique conformations and enhanced stability. thieme.deacs.org The mesityl group itself is utilized in various catalytic systems, suggesting that this compound could serve as a chiral ligand in asymmetric catalysis. rsc.org Furthermore, the development of new synthetic methods for creating α,α-disubstituted and other unnatural amino acids continues to be a major focus in organic chemistry. rsc.org Future research on this compound could explore its use in peptide synthesis to create novel therapeutics, its application as a chiral auxiliary or ligand, and its role as a building block for more complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-amino-2-(2,4,6-trimethylphenyl)acetic acid | vulcanchem.com |

| Molecular Formula | C₁₁H₁₅NO₂ | vulcanchem.com |

| Molecular Weight | 193.24 g/mol | vulcanchem.com |

| CAS Number | 500695-54-5 | vulcanchem.com |

Detailed Research Findings

As specific research on this compound is not widely published, the following tables are based on established chemical principles and data from closely related compounds.

Plausible Synthetic Route

A plausible synthesis of this compound can be envisioned starting from 2,4,6-trimethylbenzaldehyde, following a modified Strecker synthesis or a related multicomponent reaction. A similar multi-step synthesis has been reported for a derivative, 2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride.

| Step | Reaction | Reagents and Conditions |

| 1 | Imine Formation | 2,4,6-trimethylbenzaldehyde, Ammonia |

| 2 | Cyanation | Hydrogen Cyanide or a cyanide salt (e.g., KCN) |

| 3 | Hydrolysis | Acid or base hydrolysis of the resulting α-aminonitrile |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic characteristics for this compound based on its functional groups.

Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~6.8-7.0 | s | 2H |

| α-CH | ~4.0-4.5 | s | 1H |

| NH₂ | Broad singlet | s | 2H |

| ortho-CH₃ | ~2.3 | s | 6H |

| para-CH₃ | ~2.2 | s | 3H |

| COOH | Broad singlet | s | 1H |

Predicted FT-IR Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Medium, sharp |

| C-H (Aromatic) | 3000-3100 | Weak to medium |

| C-H (Alkyl) | 2850-2960 | Medium to strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | ~1600, 1450-1500 | Medium to weak |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMOYOHAJKNZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397802 | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500695-54-5 | |

| Record name | α-Amino-2,4,6-trimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMINO(MESITYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Amino Mesityl Acetic Acid and Its Derivatives

Direct Synthesis Approaches to Amino(mesityl)acetic Acid

Direct approaches aim to introduce the amino group onto a pre-existing mesitylacetic acid framework or build the backbone from a suitable precursor.

A common and effective precursor for this compound is Mesitylacetonitrile. This strategy involves the hydrolysis of the nitrile group to a carboxylic acid, followed by the introduction of the amino functionality at the α-carbon.

The synthesis begins with the preparation of Mesitylacetonitrile, which can then be hydrolyzed under basic conditions. For instance, refluxing Mesitylacetonitrile with a solution of diethylene glycol, potassium hydroxide, and water yields mesitylacetic acid after acidification and purification. orgsyn.org Once the core mesitylacetic acid structure is obtained, a classical approach to introduce the amino group is via α-halogenation, typically α-bromination, followed by nucleophilic substitution with an ammonia source. This two-step sequence, known as the Hell-Volhard-Zelinsky reaction followed by amination, provides a direct route to the racemic final product.

Table 1: Example Two-Step Synthesis from Mesitylacetonitrile

| Step | Reactants | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. Hydrolysis | Mesitylacetonitrile | 1. KOH, Diethylene glycol, H₂O, reflux2. HCl (aq) | Mesitylacetic acid | ~87% orgsyn.org |

| 2. Amination | Mesitylacetic acid | 1. Br₂, PBr₃2. NH₃ (excess) | this compound | Variable |

This table outlines a classical, precursor-based approach. Yields for the second step can vary based on specific reaction conditions.

Modern synthetic methods offer more direct ways to functionalize the α-carbon of carboxylic acid derivatives, bypassing the need for halogenated intermediates. These reactions often involve the direct coupling of an enolate or its equivalent with an electrophilic nitrogen source.

For derivatives of mesitylacetic acid, such as its corresponding ester, direct α-amination can be achieved using transition metal catalysis. For example, copper-catalyzed methodologies allow for the direct amination of silyl ketene acetals (derived from mesitylacetic esters) with N-chloroamines. organic-chemistry.org Another approach involves the oxidative coupling of ketone or ester enolates with amine sources. Iron-catalyzed oxidative coupling can achieve the α-amination of ketones with free sulfonamides, a method that could be adapted for suitable mesityl-containing precursors. organic-chemistry.org These methods provide a more streamlined entry to α-amino acid derivatives, often under milder conditions than classical routes. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Analogs

Controlling the stereochemistry at the α-carbon is crucial for many applications of amino acids. Stereoselective synthesis of this compound analogs is achieved using chiral auxiliaries, photoredox catalysis, and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral this compound, a chiral auxiliary can be attached to the mesitylacetic acid backbone to facilitate a diastereoselective amination.

A widely used class of auxiliaries is the Evans' oxazolidinones. nih.govsigmaaldrich.com Mesitylacetic acid can be converted to an acyl chloride and then coupled with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can be deprotonated to form a stereochemically defined enolate. This enolate can then react with an electrophilic aminating agent, such as a dialkyl azodicarboxylate, to introduce the nitrogen atom with high diastereoselectivity, controlled by the steric influence of the auxiliary. Subsequent hydrolysis or alcoholysis removes the auxiliary, yielding the desired enantiomerically enriched α-amino acid. wikipedia.orgnih.govsigmaaldrich.com Pseudoephedrine is another effective chiral auxiliary that functions via a similar principle of forming a chiral amide to direct subsequent functionalization of the α-carbon. wikipedia.org

Visible-light photoredox catalysis has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds under mild conditions. diva-portal.org This technology can be applied to the stereoselective synthesis of unnatural α-amino acids, including sterically hindered ones. rsc.orgchemrxiv.orgchemrxiv.org

A notable strategy involves the decarboxylative radical addition to a chiral imine. researchgate.net In this approach, mesitylacetic acid can serve as a precursor to a mesityl-methyl radical. In the presence of an organic acridinium-based photocatalyst and visible light, the deprotonated carboxylic acid undergoes a single-electron transfer (SET) event, generating a carboxylate radical. chemrxiv.org This radical rapidly extrudes CO₂ to form a C-centered radical. This radical then adds to a chiral glyoxylate-derived N-sulfinyl imine in the key stereodetermining step. rsc.orgchemrxiv.orgresearchgate.net The resulting nitrogen-centered radical is then reduced to complete the photocatalytic cycle, affording the desired amino acid derivative with high stereoselectivity after protonation. diva-portal.orgchemrxiv.org This method is advantageous as it uses readily available carboxylic acids as radical precursors. chemrxiv.orgchemrxiv.org

Table 2: Substrate Scope for Photoredox-Catalyzed Synthesis of Unnatural α-Amino Acids

| Carboxylic Acid Precursor | Photocatalyst | Product Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Phenylacetic acid | Acr-Mes | >99% | >20:1 |

| 4-Methoxyphenylacetic acid | Acr-Mes | 95% | >20:1 |

| 2-Naphthylacetic acid | Acr-Mes | 99% | >20:1 |

| Cyclohexanecarboxylic acid | Acr-Mes | 85% | 15:1 |

Data adapted from studies on stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.orgchemrxiv.orgresearchgate.net The application of mesitylacetic acid in this system would be expected to follow a similar reaction pathway.

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Ligands containing bulky substituents, such as the mesityl group, are often employed to create a well-defined chiral pocket around a catalytic center, enhancing stereoselectivity.

N-Mesityl-substituted chiral triazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts for a variety of asymmetric transformations. tcichemicals.comethz.ch The steric bulk of the N-mesityl group is critical for achieving high enantioselectivity in reactions such as the benzoin and Stetter reactions. tcichemicals.com While not directly demonstrated for the synthesis of this compound, these catalysts could be applied to a related asymmetric process. For example, an NHC derived from an N-mesityl chiral triazolium salt could potentially catalyze an asymmetric Strecker reaction. In such a hypothetical pathway, the NHC would catalyze the enantioselective addition of a cyanide source to a mesityl-substituted imine, establishing the chiral α-aminonitrile core of the target molecule with high enantiomeric excess. Subsequent hydrolysis of the nitrile would yield the final chiral amino acid. The choice of the N-aryl substituent on the triazolium salt is known to be crucial for reaction efficiency and product selectivity. mdpi.com

Derivatization Strategies for this compound

This compound serves as a versatile scaffold for the synthesis of a variety of derivatives with applications in catalysis, materials science, and bioconjugation. The sterically demanding mesityl group imparts unique properties to these derivatives, influencing their reactivity and stability. This section explores key derivatization strategies, including the synthesis of amides and esters, the preparation of N-heterocyclic carbene (NHC) ligands, the development of metal-binding derivatives, and functionalization for bioconjugation and probe development.

Synthesis of Amide and Ester Derivatives

The synthesis of amide and ester derivatives of this compound can be achieved through various established methods for peptide coupling and esterification. These reactions typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine or an alcohol.

Common strategies for amide synthesis include the use of coupling agents, conversion to acid halides, or the use of anhydrides. Coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium salts are frequently employed to facilitate amide bond formation under mild conditions. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with amines to form the corresponding amide. The reaction of esters with ammonia or amines can also be a convenient method for amide synthesis.

Esterification is commonly achieved via the Fischer-Speier method, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.com Other methods include the use of alkylating agents or coupling agents that promote the reaction between the carboxylic acid and an alcohol.

The choice of synthetic route often depends on the specific amine or alcohol being used and the desired purity of the final product. These derivatization reactions allow for the introduction of a wide range of functional groups, enabling the tuning of the physicochemical properties of the resulting molecules.

Table 1: Common Reagents for Amide and Ester Synthesis

| Reaction Type | Reagent Class | Examples |

| Amide Synthesis | Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Acid Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | |

| Anhydride Formation | Acetic anhydride | |

| Ester Synthesis | Acid-Catalyzed | Sulfuric acid (H₂SO₄), Hydrogen chloride (HCl) |

| Alkylating Agents | Alkyl halides |

Preparation of N-Heterocyclic Carbene (NHC) Ligands from Amino Acid Scaffolds Bearing Mesityl Groups

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, often compared to tertiary phosphines due to their strong σ-donating properties. researchgate.net The bulky mesityl groups are commonly incorporated into NHC ligands to enhance their stability and influence the catalytic activity of their metal complexes. Amino acid scaffolds provide a chiral backbone for the development of novel NHC ligands.

The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, is the crucial first step. nih.gov A common and atom-economical approach involves the combination of glyoxal, two equivalents of a primary amine (in this case, derived from an amino acid bearing a mesityl group), and a C1 building block. nih.gov For imidazolinium derivatives, an additional reduction of the intermediate diimine to a diamine is required before cyclization. nih.gov

For instance, the synthesis of 1,3-dimesitylimidazolium chloride (IMes·HCl) and its saturated analogue, 1,3-dimesitylimidazolinium chloride (SIMes·HCl), are well-established procedures that can be adapted. nih.govd-nb.info The synthesis of SIMes·HCl typically involves three steps:

Condensation of glyoxal with two equivalents of mesitylamine to form the diimine. nih.gov

Reduction of the diimine to N,N'-dimesitylethylenediamine. d-nb.info

Ring-closure with triethyl orthoformate to yield the imidazolinium salt. d-nb.info

The free NHC can then be generated by deprotonation of the azolium salt using a strong base. scripps.edu These amino acid-derived NHC ligands, featuring bulky mesityl groups, are valuable in asymmetric catalysis.

Table 2: Key Precursors for Mesityl-Containing NHC Ligands

| Precursor | Common Name | Carbene Type |

| 1,3-Dimesitylimidazolium chloride | IMes·HCl | Unsaturated |

| 1,3-Dimesitylimidazolinium chloride | SIMes·HCl | Saturated |

| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | IPr·HCl | Unsaturated |

Development of Metal-Binding Amino Acid Derivatives

The ability of amino acid residues to bind metal ions is fundamental to the function of metalloproteins and has applications in catalysis, sensing, and medicinal chemistry. rsc.org The development of non-proteinogenic amino acids with tailored metal-binding properties is an active area of research. rsc.org this compound can be functionalized to incorporate various metal-chelating moieties.

Strategies for synthesizing metal-binding amino acids often involve the introduction of functional groups capable of coordinating to metal ions. These can include:

Heterocyclic groups: Imidazole, pyridine, and pyrazole are known to coordinate to a variety of metals.

Carboxylate and phosphonate groups: These can be introduced to the side chain to create multidentate ligands.

Thiol and thioether groups: These are particularly effective for binding soft metals.

The synthesis of these derivatives would typically involve multi-step sequences starting from a suitably protected this compound precursor. The choice of protecting groups is crucial to ensure compatibility with the subsequent chemical transformations. The final deprotection step would then yield the desired metal-binding amino acid. The interaction between these amino acid derivatives and various metal ions can be studied to determine their binding affinities and coordination geometries. plos.org

Functionalization for Bioconjugation and Probe Development

The functionalization of amino acids is a key strategy for the development of molecular probes and for bioconjugation, which is the process of linking molecules to biomolecules such as proteins or nucleic acids. This compound can be modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive handles for attachment to other molecules.

Functionalization can be achieved by modifying the amino or carboxyl group, or by introducing a reactive group onto the mesityl ring. For example, the amino group can be acylated with a molecule containing a fluorescent tag. The carboxyl group can be converted to an active ester, which can then react with an amino group on a target molecule.

Furthermore, the mesityl group itself can be functionalized, although this is often more challenging due to its steric hindrance. However, electrophilic aromatic substitution reactions could potentially be used to introduce functional groups such as nitro or halo groups, which can then be further modified. These functionalized derivatives can be used to probe biological systems or to construct novel biomaterials. The immobilization of such functionalized amino acids onto solid supports, such as SBA-15, can also lead to the development of new materials for applications like protein adsorption and separation. mdpi.com

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopy is a cornerstone in the characterization of Amino(mesityl)acetic acid, with each technique offering a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of this compound. In derivatives such as N-Boc-α-mesitylglycine methyl ester, the ¹H-NMR spectrum reveals distinct signals that confirm the molecular structure. ursa.cat A notable feature is the appearance of two separate signals for the ortho-methyl groups of the mesityl ring at room temperature. ursa.cat This observation indicates a high rotational barrier around the Cα-C(mesityl) bond, a direct consequence of the steric hindrance imposed by the bulky substituent.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule. The chemical shifts for the carboxylic acid carbon, the α-carbon, and the distinct carbons of the mesityl ring provide definitive evidence of the compound's constitution.

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Remarks |

|---|---|---|---|

| ¹H | Amine (-NH₂) | Variable, broad | Dependent on solvent and concentration |

| ¹H | α-proton (-CH) | ~4.0 - 5.0 | Influenced by adjacent electronegative groups |

| ¹H | Aromatic protons | ~6.8 - 7.0 | Singlet(s) characteristic of the mesityl ring |

| ¹H | Methyl protons (-CH₃) | ~2.2 - 2.5 | Para- and ortho-methyl groups |

| ¹³C | Carbonyl (-COOH) | ~170 - 180 | Characteristic for carboxylic acids |

| ¹³C | α-carbon | ~50 - 60 | Shielded by the amino group |

| ¹³C | Aromatic carbons | ~125 - 140 | Multiple signals for substituted and unsubstituted ring positions |

Note: Data is generalized based on typical values for amino acids and mesityl-containing compounds.

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₁₁H₁₅NO₂. nih.gov High-resolution mass spectrometry (HRMS) can validate the exact molecular mass, which is calculated to be 193.110278721 Da. nih.gov

Under mass spectrometric analysis, the molecule is expected to fragment in predictable ways. Common fragmentation pathways would include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the bond between the α-carbon and the mesityl ring, which would yield a characteristic mesityl cation or related fragment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique that can be used for the quantitative analysis of underivatized amino acids in various matrices. mdpi.comresearchgate.net

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum of an amino acid is complex, showing absorptions for the carboxylic acid and amino groups. For a related compound, 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid, it has been noted that FT-IR would confirm the carboxylic acid functionality with a C=O stretch around 1700 cm⁻¹ and the amine group with N-H stretches near 3300 cm⁻¹. vulcanchem.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3350 | N-H stretch | Amine |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 | N-H bend | Amine |

| ~1610, ~1475 | C=C stretches | Aromatic Ring |

Note: Values are approximate and characteristic for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

This complex crystallizes in the monoclinic system with the P21/c space group. semanticscholar.org In this structure, the silver(I) ion is coordinated to the carbene carbon of one ligand (Ag-C bond length of 2.046(8) Å) and the carboxylate oxygen of a neighboring molecule (Ag-O bond length of 2.100(6) Å). semanticscholar.org This arrangement creates a one-dimensional polymer chain. semanticscholar.org The C(1)-Ag(1)-O(1A) angle is 170.4(3)°. semanticscholar.org Such studies highlight how the core amino acid structure can be incorporated into larger, ordered supramolecular assemblies.

Table 3: Selected Crystallographic Data for a Related Silver(I) Complex {Ag[NHCMes,H]}n

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | semanticscholar.org |

| Space Group | P21/c | semanticscholar.org |

| Ag(1)-C(1) Bond Length | 2.046(8) Å | semanticscholar.org |

| Ag(1)-O(1A) Bond Length | 2.100(6) Å | semanticscholar.org |

Conformational Preferences and Stereochemical Configuration

The conformational landscape of this compound is dominated by the steric interactions involving the bulky mesityl group. These interactions dictate the molecule's preferred shape and the rotational freedom around its single bonds.

Conformational analysis of the closely related N-Boc-α-mesitylglycine shows that the lowest energy conformer has a specific orientation to minimize steric clash. ursa.cat In this preferred conformation, the mesityl ring is eclipsed with the methine C-H bond. ursa.cat This arrangement positions the bulky ortho-methyl groups away from the other substituents on the α-carbon. The calculated dihedral angle (χ1) for this minimum-energy conformation is approximately 118°. ursa.cat The energy profile for rotation around this bond shows a maximum at around 90°, demonstrating the significant energy penalty for conformations where the ortho-methyl groups are brought into proximity with the other bulky substituents. ursa.cat This restricted rotation is a defining feature of the molecule's stereochemistry.

Chirality Assignment and Enantiomeric Purity Assessment (e.g., Polarimetry)

This compound, by virtue of its structure as an α-amino acid with four different substituents attached to the α-carbon (a hydrogen atom, an amino group, a carboxylic acid group, and a mesityl group), is a chiral molecule. Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers. The assignment of the absolute configuration (R or S) to each enantiomer and the determination of the enantiomeric purity of a sample are critical aspects of its characterization. Polarimetry is a foundational technique used for this purpose.

Polarimetry measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. anton-paar.com This property is known as optical activity. issr.edu.kh The two enantiomers of a chiral compound rotate the plane of polarized light by exactly the same magnitude but in opposite directions. anton-paar.com The enantiomer that rotates the plane to the right (clockwise) is termed dextrorotatory and is designated with a (+) sign, while the one that rotates the plane to the left (counter-clockwise) is termed levorotatory and is designated with a (-) sign. frontiersin.org A 50:50 mixture of both enantiomers, known as a racemic mixture or racemate, is optically inactive because the rotations of the individual enantiomers cancel each other out. anton-paar.com

The extent of rotation is a characteristic physical constant for a compound under specific conditions and is reported as the specific rotation [α]. The specific rotation is calculated from the observed rotation (α) using the Biot equation:

[α]λT = α / (l × c)

Where:

T is the temperature.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL). anton-paar.com

For the enantiomers of this compound, one would expect to find specific rotation values of equal magnitude but opposite sign (e.g., +X and -X) when measured under identical conditions. The sign of rotation (+ or -) does not have a direct correlation with the R/S configuration assignment.

Enantiomeric Purity Assessment

Polarimetry provides a direct method for assessing the enantiomeric purity or enantiomeric excess (e.e.) of a sample. Enantiomeric excess is a measure of the predominance of one enantiomer over the other in a mixture and is defined as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| × 100

For a non-racemic mixture, the enantiomeric excess can be calculated from its observed specific rotation if the specific rotation of the pure enantiomer is known:

e.e. (%) = ([α]observed / [α]max) × 100

Where [α]max is the specific rotation of the enantiomerically pure substance.

The following table illustrates the theoretical relationship between the enantiomeric composition of a sample of this compound and its observed optical rotation, assuming a hypothetical specific rotation of +25° for the pure dextrorotatory enantiomer.

| % of (+)-Enantiomer | % of (-)-Enantiomer | Enantiomeric Excess (e.e.) of (+)-Enantiomer | Observed Specific Rotation [α] (degrees) |

| 100% | 0% | 100% | +25.0 |

| 90% | 10% | 80% | +20.0 |

| 75% | 25% | 50% | +12.5 |

| 50% | 50% | 0% | 0.0 |

| 25% | 75% | -50% | -12.5 |

| 10% | 90% | -80% | -20.0 |

| 0% | 100% | -100% | -25.0 |

Table 1: Illustrative relationship between enantiomeric composition and observed specific rotation for this compound (based on a hypothetical [α]max of +25°).

While fundamental, the accuracy of polarimetry for determining enantiomeric excess can be affected by experimental variables and the presence of other optically active impurities. Therefore, it is often supplemented or replaced by chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and highly accurate method for determining the enantiomeric ratio of amino acids. sigmaaldrich.comchromatographytoday.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for precise quantification of each in the mixture. sigmaaldrich.com Other methods, such as gas chromatography (GC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents, can also be employed for this purpose. nih.govarkat-usa.org

Reactivity, Reaction Mechanisms, and Catalysis

Fundamental Chemical Reactivity of Amino(mesityl)acetic Acid

The chemical reactivity of this compound is primarily governed by the interplay of its three key functional components: the amino group, the carboxylic acid group, and the mesityl aromatic ring.

Reactivity of the Amino Group

The primary amino group (–NH₂) in this compound is a nucleophilic center and a base. Its reactivity is characteristic of primary amines and is crucial for many of its applications, particularly in peptide synthesis.

Basicity and Salt Formation: Like other amino acids, the amino group can be protonated by acids to form an ammonium (B1175870) salt. libretexts.org This acid-base behavior is fundamental to its properties in solution. libretexts.org

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles. N-methylation, for instance, can be achieved to produce N-methyl amino acid derivatives. researchgate.net Acylation reactions with acyl chlorides or anhydrides are also common, leading to the formation of amides. These reactions are often employed to protect the amino group during chemical synthesis. americanpeptidesociety.orgresearchgate.net

Formation of Schiff Bases: The amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is a common transformation for amino acids.

Peptide Bond Formation: In peptide synthesis, the amino group of one amino acid attacks the activated carboxyl group of another, forming a peptide bond. The steric hindrance from the adjacent mesityl group can influence the rate and efficiency of this process.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (–COOH) is the acidic center of the molecule and can undergo a variety of transformations typical of this functional group. msu.edu

Acidity and Salt Formation: Carboxylic acids are acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation. libretexts.org this compound reacts with bases to form carboxylate salts. msu.edulibretexts.org The pKa of the carboxylic acid group is generally in the range of 3-5. libretexts.org

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. This reaction, known as Fischer esterification, is a reversible process. msu.edu

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Activation and Amide Formation: For peptide synthesis and other acylation reactions, the carboxylic acid is typically activated to increase its electrophilicity. This can be achieved by converting it into an acyl chloride, an acid anhydride, or an activated ester. These activated derivatives readily react with nucleophiles like amines to form amides. mdpi.com

Decarboxylation: While not always facile, carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, particularly if the resulting carbanion is stabilized. For aryl carboxylic acids, this can be a pathway for functionalization. acs.org

Reactions Involving the Mesityl Aromatic Moiety

The mesityl group, a 2,4,6-trimethylphenyl substituent, significantly influences the reactivity of the molecule primarily through steric hindrance.

Steric Hindrance: The bulky nature of the mesityl group shields the adjacent stereocenter and the functional groups from the approach of reagents. This steric bulk can be exploited to control the stereoselectivity of reactions. For instance, in certain cycloaddition reactions, ortho-substituted aryl groups like mesityl have been shown to prevent the reaction from proceeding. wiley.com

Electronic Effects: The three methyl groups on the aromatic ring are electron-donating, which can slightly increase the electron density of the aromatic ring. However, its primary influence is steric.

Aromatic Substitution: While the mesityl ring is generally less reactive towards electrophilic aromatic substitution due to the steric hindrance from the three methyl groups and the amino acid side chain, reactions at the aromatic ring are theoretically possible under harsh conditions.

Cross-Coupling Reactions: The mesityl group can potentially participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, if appropriately functionalized (e.g., with a halide or boronic acid). researchgate.net

Mechanistic Investigations of Transformations Involving this compound Derivatives

The unique structural features of this compound and its derivatives have made them valuable tools in asymmetric synthesis, leading to detailed mechanistic studies of the reactions in which they participate.

Mechanistic Studies on Aldol-Type Reactions with Mesityl-Substituted Chiral Auxiliaries

Mesityl-substituted chiral auxiliaries derived from amino acids are employed to control the stereochemical outcome of reactions such as aldol (B89426) additions. nih.gov The aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter. wikipedia.org

The stereoselectivity of these reactions is often explained by the formation of a rigid, chelated transition state. msu.edu In the case of aldol reactions using chlorotitanium enolates of mesityl-substituted N-acetyloxazolidinethiones and N-acetylthiazolidinethiones, high diastereoselectivities are observed. nih.gov The proposed mechanism involves the coordination of the Lewis acid (e.g., TiCl₄) to both the carbonyl oxygen of the aldehyde and a heteroatom on the chiral auxiliary. wiley-vch.de This coordination, combined with the steric bulk of the mesityl group, forces the aldehyde to approach from a specific face of the enolate, leading to the preferential formation of one diastereomer. msu.edu

The Zimmermann-Traxler model is often invoked to rationalize the stereochemical outcome of aldol reactions, proposing a chair-like six-membered transition state. wikipedia.org The substituents on the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, and the bulky mesityl group plays a critical role in dictating the facial selectivity.

Table 1: Diastereoselectivity in Acetate (B1210297) Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries nih.gov

| Aldehyde | Auxiliary | Diastereomeric Ratio (syn:anti or other) | Yield (%) |

| Aliphatic | N-acetyloxazolidinethione | 93:7 to 98:2 | High |

| Aromatic | N-acetyloxazolidinethione | 93:7 to 98:2 | High |

| α,β-unsaturated | N-acetyloxazolidinethione | 93:7 to 98:2 | High |

| Aliphatic | N-acetylthiazolidinethione | 93:7 to 98:2 | High |

| Aromatic | N-acetylthiazolidinethione | 93:7 to 98:2 | High |

| α,β-unsaturated | N-acetylthiazolidinethione | 93:7 to 98:2 | High |

Hydrolysis and Degradation Pathways of this compound Derivatives

Derivatives of this compound, particularly when incorporated into peptides, can undergo hydrolysis and degradation. The stability of peptides is highly dependent on their amino acid sequence and the conditions to which they are exposed. sigmaaldrich.com

One common degradation pathway for peptides is the hydrolysis of amide bonds. For sequences containing aspartic acid, this can proceed through a cyclic imide intermediate, which can lead to cleavage of the peptide chain or isomerization to an iso-aspartate residue. sigmaaldrich.com While specific studies on this compound are limited, its derivatives would be subject to similar degradation pathways.

Deamidation is another significant degradation route, particularly for asparagine and glutamine residues, which can also proceed through a cyclic imide intermediate. nih.gov This process is sensitive to pH, temperature, and buffer composition. nih.gov The rate of these degradation reactions can be influenced by the steric and electronic properties of neighboring amino acid residues. The bulky mesityl group in this compound derivatives could potentially hinder the formation of cyclic intermediates, thereby affecting the rate of degradation.

The catabolism of amino acids in biological systems often proceeds through the Ehrlich-Neubauer pathway, which involves transamination to the corresponding α-keto acid, followed by decarboxylation and other transformations. researchgate.net While this is a biological pathway, it provides insight into the potential chemical transformations of the amino acid skeleton.

Table 2: Common Degradation Pathways for Peptides sigmaaldrich.com

| Degradation Pathway | Description | Key Residues Involved |

| Hydrolysis | Cleavage of the peptide backbone, often accelerated at aspartic acid residues via a cyclic imide intermediate. | Aspartic Acid (Asp), Serine (Ser) |

| Deamidation | Loss of the side-chain amide group, typically forming a cyclic imide intermediate that can lead to aspartate or iso-aspartate formation. | Asparagine (Asn), Glutamine (Gln) |

| Oxidation | Modification of sulfur-containing or aromatic side chains. | Cysteine (Cys), Methionine (Met) |

| Racemization | Inversion of stereochemistry at the α-carbon, particularly under basic conditions. | All amino acids |

Insights into Metal-Catalyzed Reactions (e.g., Iron-Catalyzed Aminofunctionalization)

The introduction of amino functionalities into organic molecules is a cornerstone of synthetic chemistry, and iron-catalyzed reactions represent an attractive, green chemistry-aligned approach to this challenge. nih.govacs.org These methods often aim for the direct synthesis of unprotected primary amines, which can be difficult due to the potential for the product to coordinate with and deactivate the metal catalyst. nih.gov Research into iron-catalyzed aminofunctionalization of alkenes using hydroxylamine-derived reagents has provided significant mechanistic insights that are relevant to the reactivity of amino acid structures. nih.gov

In these systems, a hydroxylamine (B1172632) derivative, such as a triflic acid salt, serves a dual role as both the "amino" group donor and the "oxidant". nih.govacs.org The process typically begins with the activation of a high-spin Fe(II) catalyst. nih.govacs.org Spectroscopic and computational studies have elucidated a complex mechanism involving multiple iron-based intermediates. The Fe(II) catalyst is activated to form a high-spin Fe(III) intermediate, identified as an analogue of alkyl-peroxo-Fe(III) species. nih.govacs.orgresearchgate.net This intermediate subsequently undergoes N–O bond homolysis. nih.govacs.org

Crucially, this bond cleavage does not lead to a high-valent Fe(IV)=NH species as one might expect by analogy to Fe(IV)=O systems. Instead, it generates a high-spin Fe(III) center that is strongly antiferromagnetically coupled to an iminyl radical ([Fe(III)(acac)₂-NH·]). nih.govacs.orgresearchgate.net This active iron-nitrogen intermediate, featuring a weak and elongated Fe-N bond, is responsible for the nitrogen transfer to the olefin substrate. nih.gov This mechanism, involving iron-coordinated nitrogen-centered radicals, highlights a powerful strategy for C-N bond formation. nih.govresearchgate.net

Further developments in this area include the iron-catalyzed alkylazidation of dehydroamino acids using peroxides as alkyl radical precursors and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source. nih.gov This method allows for the synthesis of non-natural azidated amino esters, which are versatile intermediates for creating novel amino acid scaffolds and peptides. nih.gov

Table 1: Key Intermediates in Iron-Catalyzed Aminofunctionalization

| Intermediate | Iron Oxidation State | Spin State (S) | Description | Role in Catalysis | Citation |

| Int I | Fe(III) | 5/2 | High-spin [Fe(III)(acac)₂-N-acyloxy] species. | Formed upon activation of Fe(II) catalyst by hydroxylamine reagent. | nih.govacs.org |

| Int II | Fe(III) | 2 | High-spin Fe(III) center antiferromagnetically coupled to an iminyl radical. | The active N-transfer species that reacts with the olefin. | nih.govacs.orgresearchgate.net |

Catalytic Applications of this compound Derivatives

The unique structural features of amino acids—possessing both an amine and a carboxylic acid group, along with a chiral center—make them exceptionally versatile building blocks for developing catalysts. arizona.edursc.org

Ligand Design in Transition Metal Catalysis

Amino acids are privileged scaffolds in the design of chiral ligands for transition metal catalysis. arizona.edumdpi.com Their ready availability and inherent chirality are key advantages. mdpi.com By modifying the N-terminus, C-terminus, or the side chain, a vast diversity of ligands can be created with tunable steric and electronic properties. rsc.org

For instance, phosphine (B1218219) moieties can be incorporated into amino acid backbones to create phosphino (B1201336) amino acids, which are highly versatile ligands in transition metal catalysis for reactions like Suzuki and Heck couplings. rsc.org Similarly, N-heterocyclic carbene (NHC) functionalities can be attached to amino acid structures, expanding their applicability in catalysis. rsc.org The bulky mesityl group in this compound would provide significant steric hindrance, a property that is often crucial for achieving high selectivity in catalytic cycles. ethernet.edu.et

The transformation of the amino group into an imine or a secondary amine with a bulky substituent, and the protection of the carboxyl group as a bulky amide, are common strategies to enhance the formation and enantioselectivity of the resulting metal complexes. mdpi.com These complexes have proven effective in a range of C-C bond-forming reactions. mdpi.com

Table 2: Examples of Amino Acid-Based Ligands in Catalysis

| Ligand Type | Metal | Reaction Type | Citation |

| Peptide-based phosphine | Rh(I) | Olefin Hydrogenation | rsc.org |

| Peptide-based NHC-Pyridine | Pd | Suzuki Cross-Coupling | mdpi.com |

| Dipeptide-based | Ru | Asymmetric Transfer Hydrogenation | mdpi.com |

| Tripeptide Schiff base | Ti | Asymmetric Strecker Reaction (Cyanide Addition to Imines) | acs.org |

Asymmetric Induction in Organic Transformations

Derivatives of amino acids are central to many strategies for asymmetric induction, where the chirality of the amino acid is transferred to the product of a chemical reaction. wiley.com This can be achieved by using the amino acid derivative as a chiral ligand, a chiral auxiliary, or an organocatalyst.

As chiral auxiliaries, amino acid derivatives can be temporarily attached to a substrate to direct a stereoselective reaction. For example, mesityl-substituted N-acetyloxazolidinethione and N-acetylthiazolidinethione auxiliaries have been used for highly diastereoselective acetate aldol additions, achieving diastereoselectivities of up to 98:2. acs.org The steric bulk of the mesityl group is critical for controlling the facial selectivity of the reaction.

In organocatalysis, amino acids and their derivatives can act as the sole catalyst. Chiral Brønsted acids, such as those derived from binaphthyl structures, are prolific catalysts for inducing axial chirality. beilstein-journals.org The principle of asymmetric induction relies on creating a chiral environment around the substrate, where one of two possible transition states is energetically favored due to steric or electronic interactions. acs.org The combination of a bulky mesityl group and the chiral center in this compound makes its derivatives promising candidates for creating highly effective organocatalysts or auxiliaries for asymmetric transformations. wiley.comacs.org

Biocatalytic Transformations and Enzyme Mimicry Utilizing Amino Acid Scaffolds

The field of biocatalysis is increasingly looking beyond the 20 canonical amino acids to create enzymes with novel functions or enhanced properties. acs.orgnih.gov The incorporation of non-canonical amino acids (ncAAs) into protein structures can introduce new catalytic elements, spectroscopic probes, or functionalities for biorthogonal conjugation. acs.org This can be achieved through techniques like genetic code reprogramming or post-translational modification. acs.orgnih.gov

Amino acid scaffolds are also fundamental to the design of enzyme mimics. chinesechemsoc.org For example, chiral amino acids can be grafted onto the robust and porous structures of metal-organic frameworks (MOFs). chinesechemsoc.org This creates a solid-state, heterogeneous catalyst that mimics the confined, chiral environment of an enzyme's active site. chinesechemsoc.org L-proline, L-valine, and L-leucine have been successfully incorporated into MOFs, creating catalysts for asymmetric reactions. chinesechemsoc.org The bulky and rigid nature of the mesityl group in this compound would be an attractive feature for creating well-defined, sterically demanding pockets within a porous support, potentially leading to catalysts with high substrate selectivity and enantioselectivity.

Furthermore, artificial metalloenzymes can be created by covalently attaching metal complexes to protein scaffolds, often via cysteine or ncAA residues. acs.orgnih.gov These hybrid catalysts combine the reactivity of a transition metal with the selectivity of a protein environment, enabling reactions not seen in nature, such as ring-closing metathesis and hydroformylations within a biological context. acs.orgnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies utilizing Density Functional Theory to optimize the geometry or calculate the electronic properties of Amino(mesityl)acetic acid are available in the searched literature. Such a study would typically involve using functionals like B3LYP with a basis set (e.g., 6-31G*) to determine the most stable three-dimensional structure, bond lengths, bond angles, and electronic distribution. nih.govchinesechemsoc.org

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound has not been found in the public domain. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, would indicate the molecule's propensity to undergo electronic transitions. nih.govechemi.com For other amino acids, this gap has been calculated to predict reactivity. nih.gov

There are no published Natural Bond Orbital (NBO) analyses for this compound. An NBO analysis would provide insight into the delocalization of electrons between filled donor and empty acceptor orbitals, quantifying the stability arising from hyperconjugative interactions and charge delocalization. researchgate.netnih.gov This method is effective for understanding intermolecular forces, such as hydrogen bonding. uni-muenchen.de

Molecular Dynamics and Conformational Modeling

No molecular dynamics simulations focused on the molecular interactions or recognition patterns of this compound have been reported. These simulations are used to understand how a molecule interacts with other molecules, such as solvents or biological receptors, over time. mdpi.comrsc.org

Information regarding the predicted binding affinities or the conformational landscape of this compound from computational modeling is not available. These studies would involve simulating the different shapes (conformations) the molecule can adopt and predicting how strongly it might bind to a target, which is essential in fields like drug design.

In Silico Screening and Rational Drug Design Principles

The exploration of this compound and its derivatives within the realm of computational chemistry has opened new avenues for rational drug design and the discovery of potential therapeutic agents. In silico techniques, which utilize computational power to simulate and predict molecular interactions, are pivotal in accelerating the identification and optimization of lead compounds. fums.ac.ir These methods allow for the high-throughput screening of virtual libraries and provide deep insights into the molecular basis of a compound's activity, all while reducing the time and cost associated with traditional laboratory-based screening.

Molecular Docking Studies for Enzyme-Inhibitor Interactions

Molecular docking is a fundamental computational tool in drug design that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. fums.ac.ir This technique is instrumental in elucidating the binding mode and affinity of potential inhibitors, like derivatives of this compound, within the active site of a biological target. The process involves sophisticated algorithms and scoring functions that evaluate various binding poses to identify the most favorable interactions. fums.ac.ir

In the context of this compound, molecular docking studies would be employed to investigate its potential as an enzyme inhibitor. As a non-canonical amino acid, its unique structure, featuring a bulky mesityl group, could offer novel interactions within an enzyme's active site that are not achievable by natural amino acids. nih.gov For instance, docking simulations could be performed against enzymes where the inhibition by amino acid derivatives has shown promise, such as xanthine (B1682287) oxidase or various proteases. nih.gov

The primary goals of such docking studies would be to:

Identify key amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or salt bridges with this compound.

Calculate the binding energy or docking score, which provides a quantitative estimate of the binding affinity. A lower binding energy typically suggests a more stable and potent inhibitor.

Compare the binding mode and affinity of this compound with known inhibitors or the natural substrate of the enzyme.

The insights gained from these simulations can guide the rational design of more potent and selective inhibitors by suggesting modifications to the this compound scaffold that could enhance binding interactions. For example, if a docking study reveals an unoccupied hydrophobic pocket near the mesityl group, this could prompt the synthesis of derivatives with extended or modified aromatic systems to better fill this space and increase binding affinity.

Below is an illustrative data table showcasing the type of results that would be generated from a hypothetical molecular docking study of this compound against a target enzyme.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Protease X | -8.5 | TYR-151, PHE-210 | π-π stacking with mesityl group |

| ASP-189 | Salt bridge with amino group | ||

| GLY-193 | Hydrogen bond with carboxyl group | ||

| Hypothetical Kinase Y | -7.9 | LEU-83, VAL-65 | Hydrophobic interactions |

| LYS-45 | Hydrogen bond with amino group | ||

| GLU-101 | Hydrogen bond with carboxyl group |

These simulated results would provide a solid foundation for further experimental validation and lead optimization.

Computational Approaches in Ligand Design for Biological Targets

Computational ligand design encompasses a broader set of strategies beyond molecular docking, aimed at creating novel molecules with desired biological activities. nih.gov These approaches can be broadly categorized into structure-based and ligand-based methods. When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) is the preferred approach. parssilico.com However, in the absence of a target structure, ligand-based drug design (LBDD) methods, which rely on the knowledge of other molecules that bind to the target, can be employed. nih.gov

For this compound, both SBDD and LBDD principles can be applied to design novel ligands for various biological targets.

Structure-Based Ligand Design:

Assuming the 3D structure of a target enzyme is available, SBDD techniques can be used to design novel inhibitors based on the this compound scaffold. This process typically involves:

Fragment-Based Growth: Starting with the docked pose of this compound, computational algorithms can "grow" new functional groups from the core structure to occupy additional pockets in the active site, thereby enhancing binding affinity and selectivity.

De Novo Design: Sophisticated algorithms can build novel ligands from scratch within the confines of the enzyme's active site, using atoms and small molecular fragments. The this compound structure could serve as a foundational template or a source of inspiration for these algorithms.

Virtual Screening: A large virtual library of compounds structurally related to this compound can be screened against the target's active site to identify new hits with potentially improved properties. nih.gov

Ligand-Based Ligand Design:

If the structure of the target is unknown, but a set of molecules with known activity is available, LBDD methods can be utilized. These include:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By analyzing a set of active compounds, a pharmacophore model can be developed and then used to search for other molecules, including derivatives of this compound, that match this spatial arrangement.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities. nih.gov A QSAR model could be developed for a series of amino acid derivatives to predict the activity of new, unsynthesized compounds like novel variants of this compound.

The integration of these computational approaches allows for a cyclical process of design, prediction, synthesis, and testing, which progressively refines the properties of lead compounds. drugdesign.org This iterative cycle, a cornerstone of modern drug discovery, enables the rational development of potent and selective therapeutic agents based on novel scaffolds like this compound.

The following table outlines the computational approaches and their potential applications in designing ligands based on this compound.

| Computational Approach | Description | Application for this compound |

| Structure-Based | ||

| Fragment-Based Growth | Extends a core fragment to fill the binding site. | Adding substituents to the mesityl ring or amino/carboxyl groups to engage with specific residues in a target enzyme. |

| De Novo Design | Builds novel ligands within the active site. | Generating entirely new structures that mimic the key interactions of this compound. |

| Virtual Screening | Docks large libraries of compounds. | Identifying novel inhibitors from a virtual library of this compound derivatives. |

| Ligand-Based | ||

| Pharmacophore Modeling | Identifies essential features for activity. | Creating a 3D model of required features to guide the design of new derivatives that fit the model. |

| QSAR | Correlates structure with activity. | Predicting the inhibitory potency of new this compound analogs before synthesis. |

Through the systematic application of these in silico tools, the therapeutic potential of this compound and its chemical space can be thoroughly and efficiently explored.

Research Applications and Biological Interrogation of Amino Mesityl Acetic Acid Derivatives

Medicinal Chemistry Research Prospects

Derivatives of amino(mesityl)acetic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating potential across a range of therapeutic targets. Researchers have explored their utility in the development of enzyme inhibitors, anti-cancer agents, and tissue-selective modulators.

Development of Enzyme Inhibitors (e.g., LOX, AChE, BChE, Carbonic Anhydrase)

The structural framework of this compound lends itself to the design of inhibitors for various enzymes implicated in disease.

Lipoxygenase (LOX): Novel aryl-acetic acid derivatives have been synthesized and evaluated as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. researchgate.nettandfonline.com Some of these compounds have demonstrated significant inhibitory activity against soybean lipoxygenase. researchgate.net While lipophilicity is often considered a key factor for LOX inhibitors, not all active derivatives in these studies followed this trend. tandfonline.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. mdpi.comnih.gov Various derivatives of amino acids and related structures have been investigated as AChE and BChE inhibitors. researchgate.netresearchgate.netmdpi.comresearchgate.netmdpi.com For instance, a series of novel benzyloxybenzene substituted (S)-α-amino acid methyl esters and their amide derivatives were synthesized and showed inhibitory actions against AChE and BChE. researchgate.net The potency of these inhibitors can be influenced by the nature of substituents on the core structure. mdpi.com Kinetic studies have revealed that some inhibitors can simultaneously bind to both the catalytic and peripheral anionic sites of these enzymes. researchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.govnih.gov Researchers have explored various classes of compounds, including those derived from amino acids, as carbonic anhydrase inhibitors (CAIs). nih.gov The addition of aminoacyl or dipeptidyl moieties to a parent sulfonamide has been shown to generally increase CA inhibitory properties. nih.gov Some uracil (B121893) derivatives have also been investigated as competitive inhibitors of human carbonic anhydrase isoenzymes I and II. nih.govresearchgate.net

The following table summarizes the inhibitory activities of selected amino acid derivatives against these enzymes.

| Compound Class | Target Enzyme | Key Findings |

| Aryl-acetic acid derivatives | Lipoxygenase (LOX) | Demonstrated significant in vitro inhibition of soybean lipoxygenase. researchgate.net |

| Benzyloxybenzene substituted (S)-α-amino acid derivatives | AChE, BChE | Exhibited inhibitory activity, with selectivity influenced by structural modifications. researchgate.net |

| Amino acid-tailed sulfonamides | Carbonic Anhydrase (CA) | Addition of amino acid moieties generally enhanced inhibitory potency. nih.gov |

| Uracil derivatives | Carbonic Anhydrase (CA) | Acted as competitive inhibitors of hCA I and hCA II. nih.govresearchgate.net |

Anti-cancer Agent Research (e.g., L-type Amino Acid Transporter LAT1/LAT2 Inhibitors)

The L-type amino acid transporter 1 (LAT1) is overexpressed in many types of cancer cells and is crucial for the uptake of essential amino acids, making it a promising target for anti-cancer therapies. google.comnih.gov In contrast, LAT2 is also present in normal cells. google.com Therefore, developing inhibitors that are selective for LAT1 over LAT2 is a key objective. google.comgoogle.com

Researchers have synthesized various amino acid derivatives to inhibit LAT1 and have studied their selectivity between LAT1 and LAT2. google.comgoogle.com The goal is to induce essential amino acid depletion specifically in cancer cells, thereby inhibiting their proliferation. google.com Some novel inhibitors have been designed and synthesized that not only inhibit the uptake of LAT1 substrates like L-leucine but also potentiate the efficacy of other anti-cancer drugs. nih.gov Computational studies have helped to identify key amino acid residues within the LAT1 binding pocket, such as S66, G67, F252, G255, Y259, and W405, which are critical for inhibitor binding. nih.gov

The table below presents research findings on LAT1/LAT2 inhibitors.

| Inhibitor Type | Target | Research Focus |

| Aromatic amino acid derivatives | LAT1/LAT2 | Synthesis of novel derivatives to selectively inhibit LAT1 over LAT2 for anti-cancer effects. google.comgoogle.com |

| Selective LAT1 inhibitors | LAT1 | Design of inhibitors that potentiate the efficacy of other anti-cancer drugs. nih.gov |

| Computational models | LAT1 | Identification of key amino acid residues for inhibitor binding and discovery of druggable pockets. nih.gov |

Design of Tissue-Selective Modulators (e.g., Androgen Receptor Modulators)

Selective androgen receptor modulators (SARMs) are compounds that exhibit tissue-selective activation of the androgen receptor (AR), which is a member of the nuclear receptor family. researchgate.netfarmaciajournal.comwikipedia.org The aim is to achieve the anabolic benefits of androgens in tissues like muscle and bone while minimizing the androgenic side effects in other tissues, such as the prostate. farmaciajournal.comwikipedia.org

Research in this area has led to the development of various non-steroidal SARMs. wikipedia.org For example, a series of 6-bisalkylamino-2-quinolinones have been optimized to create SARMs with a wide spectrum of receptor modulating activities. nih.gov The interaction of these modulators with amino acid residues within the AR ligand-binding domain is a key determinant of their activity. nih.gov One such analog demonstrated desirable tissue selectivity in a rodent model. nih.gov The development of these compounds often involves optimizing their structure to enhance their anabolic effects while reducing androgenic properties. farmaciajournal.com

Antimicrobial Research

Derivatives of this compound have also been explored for their potential as antimicrobial agents, particularly in the form of metal complexes.

Investigations of Amino Acid-Derived Silver Complexes as Antimicrobial Agents

Silver complexes incorporating N-heterocyclic carbene (NHC) ligands derived from amino acids, including those with a mesityl group, have been synthesized and evaluated for their antimicrobial properties. mdpi.comnih.govresearchgate.net These complexes are prepared by reacting imidazolium (B1220033) precursor compounds with silver(I) oxide. mdpi.comnih.govresearchgate.net The resulting silver(I)-NHC complexes have been tested against a range of bacteria, including Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive strains. mdpi.comrsc.org

The presence of the α-amino acid moiety in the NHC ligand imparts chirality and potential biocompatibility to the silver complex. mdpi.com Studies have shown that some of these complexes exhibit significant antimicrobial activity, in some cases surpassing that of silver nitrate. mdpi.com

The table below details the antimicrobial activity of selected silver complexes.

| Complex | Bacterial Strains Tested | Key Findings |

| {Ag[NHCMes,R]}n (R = H, Me, iPr, iBu) | E. coli, P. aeruginosa | Exhibited antimicrobial activity, with complex 2b' (derived from D-alanine) showing the best performance. mdpi.comnih.govresearchgate.net |

| {Ag[(R)-NHCMes,Me]}n | E. coli, P. aeruginosa | Demonstrated the most effective antimicrobial properties among the tested alkyl groups. rsc.org |

Elucidation of Structure-Activity Relationships in Antimicrobial Efficacy

Research into the antimicrobial properties of amino acid-derived silver complexes has revealed clear structure-activity relationships (SAR). mdpi.comnih.govresearchgate.net One significant finding is the influence of the steric properties of the alkyl group on the N-heterocyclic carbene ligand. mdpi.comnih.govresearchgate.net It has been observed that as the bulkiness of this alkyl group increases, the antimicrobial activity of the complex tends to decrease. mdpi.comnih.govresearchgate.net

Furthermore, the chirality of the amino acid precursor plays a crucial role in the antimicrobial efficacy of the resulting silver complex. mdpi.comrsc.org In one study, the complex derived from the non-proteinaceous α-amino acid D-alanine (complex 2b') showed significantly better antimicrobial properties than its enantiomeric counterpart derived from L-alanine (complex 2b). mdpi.com This highlights a distinct chirality-activity relationship, with the complex prepared from the D-enantiomer acting as the eutomer (the more active enantiomer) for both E. coli and P. aeruginosa. mdpi.comrsc.org

Advanced Materials and Sensor Development

The rigid, bulky mesityl group, coupled with the versatile amino and carboxylic acid functionalities, makes derivatives of this compound valuable building blocks in materials science. These derivatives have been investigated for their roles in creating highly specialized materials, from medical imaging agents to complex supramolecular structures and materials with unique optical properties.

Ligands for Magnetic Resonance Imaging (MRI) Contrast Agents

Derivatives of this compound have been utilized in the design of advanced ligands for gadolinium(III) (Gd³⁺)-based Magnetic Resonance Imaging (MRI) contrast agents. The primary goal in designing these agents is to create a stable chelate that enhances the relaxation rate of water protons, thereby improving image contrast, while ensuring the toxic free Gd³⁺ ion is not released in vivo. nih.gov

The mesityl group serves as a "cap" in these ligand structures, providing a rigid, hydrophobic platform. This is a departure from more traditional capping structures like tris-(2-aminoethyl)-amine (TREN). Research has shown that using a mesitylene-derived cap on Gd(III) hydroxypyridonate (HOPO) complexes leads to distinct properties. nih.govnih.gov These mesityl-capped complexes exhibit a strong tendency to form large aggregates in solution. This aggregation leads to slower molecular tumbling rates, which is a key factor in increasing relaxivity, the measure of a contrast agent's effectiveness. nih.gov

Furthermore, these mesityl-capped complexes display unique pH-dependent relaxivities, opening the possibility for their use as pH-responsive MRI contrast agents that could, for example, help differentiate between healthy and acidic tumor environments. nih.gov While some mesityl-based complexes initially suffered from low aqueous solubility, this has been overcome by conjugation to macromolecules like dendrimers, which not only improves solubility but further increases relaxivity by slowing the molecular tumbling time. researchgate.net

| Complex | Capping Group | Relaxivity (r₁) [mM⁻¹s⁻¹] | Key Observation |

|---|---|---|---|

| Gd-TREN-bis-(1-Me-3,2-HOPO)-TAM-N1 | TREN | 11.1 | Standard, non-aggregating complex. nih.gov |

| Gd-TREN-bis-(1-Me-3,2-HOPO)-TAM-N3 | TREN | 9.0 | Standard, non-aggregating complex. nih.gov |

| Gd-ME-bis-(1-Me-3,2-HOPO)-TAM-N1 (pH 9.3) | Mesitylene (B46885) (ME) | 20.8 | Forms large aggregates, exhibits high relaxivity. nih.gov |

| Gd-ME-bis-(1-Me-3,2-HOPO)-TAM-N3 (pH 9.3) | Mesitylene (ME) | 20.1 | Forms large aggregates, exhibits high relaxivity. nih.gov |

Exploration in Supramolecular Chemistry and Molecular Recognition (e.g., Self-Assembled Capsules)

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is a compelling candidate for such studies due to its distinct molecular structure. It possesses functional groups (amino and carboxyl) capable of forming strong, directional hydrogen bonds, alongside a large, hydrophobic mesityl group that can drive assembly through hydrophobic and π-π stacking interactions. mdpi.com

While self-assembled capsules have not been constructed directly from this compound monomers, the principles of supramolecular chemistry suggest their potential utility. For instance, the self-assembly of modified amino acids into complex structures like gels, vesicles, and tubules is well-documented. mdpi.comresearchgate.net The formation of these structures relies on the balance between hydrogen bonding, hydrophobic interactions, and sometimes π-π stacking. The bulky mesityl group of this compound would provide a significant hydrophobic driving force for self-assembly in aqueous environments. mdpi.com

Furthermore, mesitylene itself is often used as a solvent in studies of self-assembled capsules because its bulky nature prevents it from competing for space inside the capsule's cavity, allowing for the study of guest encapsulation. mdpi.com Studies have been conducted on the use of self-assembled cylindrical capsules to bind N-α-protected amino acid esters in mesitylene solution, demonstrating the synergy between these types of molecules in a non-competitive solvent environment. This research highlights the potential for this compound and its derivatives to act as specific guests in molecular recognition studies or as components in the design of new host-guest systems and self-assembled materials.

Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. rochester.edu Such materials are crucial for applications in photonics, including optical switching and data processing. The NLO response in organic molecules is often maximized in donor-π-acceptor (D-π-A) systems, where an electron-donating group and an electron-accepting group are connected by a conjugated π-system. nih.gov

While there are no direct reports on the NLO properties of this compound itself, analysis of its constituent parts suggests significant potential for its derivatives. The amino group is a well-known electron donor, and studies on substituted aryldimesityl boranes have shown that the mesityl group can also function as a donor. plos.org Research on other organic systems has demonstrated that combining an amino group with a suitable acceptor through a conjugated bridge can lead to materials with large third-order NLO susceptibility. plos.orgresearchgate.net

Theoretical studies on amino acid derivatives, such as N-acetyl-DL-methionine, have also been conducted to investigate their NLO properties. scielo.org.mx Chiral amino acid-templated tin fluoride (B91410) crystals have been synthesized that exhibit a strong second-harmonic generation (SHG) response, a second-order NLO effect. rsc.org By chemically modifying this compound to create a D-π-A structure—for example, by linking the amino group (donor) through a conjugated system to an acceptor moiety—it is plausible to design novel NLO materials. The inherent chirality and the steric bulk of the mesityl group could also influence the macroscopic arrangement of these molecules in a solid state, potentially enhancing the bulk NLO response.

Biochemical and Biophysical Studies

In biochemistry and biophysics, this compound serves as a valuable tool for probing the fundamental principles of molecular interactions and biological processes. Its utility stems from its identity as a non-canonical amino acid (ncAA), possessing a side chain not found among the 20 common proteinogenic amino acids.

Use as Model Compounds for Amino Acid Behavior and Reactivity Studies

The study of sterically hindered amino acids is critical for understanding the physical limits of peptide synthesis and protein folding. thieme.de The formation of a peptide bond can be significantly impeded when one or both of the amino acids involved have bulky side chains or modifications near the reactive amine or carboxyl groups. researchgate.netacs.org

Probing Enzyme Mechanisms and Structure-Function Relationships via Noncanonical Amino Acid Incorporation